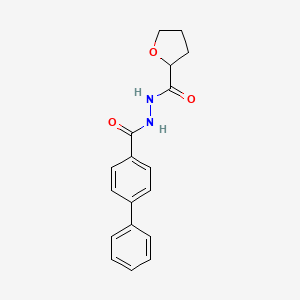
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide, also known as BFT, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BFT has shown promising results in preclinical studies, and its mechanism of action has been elucidated.
Mécanisme D'action
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide inhibits the activity of the enzyme fatty acid synthase (FASN), which is involved in the synthesis of fatty acids. FASN is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s mechanism of action has been elucidated through structural studies, which have shown that it binds to the active site of FASN and inhibits its activity.
Biochemical and Physiological Effects
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s inhibition of FASN has several biochemical and physiological effects. It leads to a decrease in the synthesis of fatty acids, which are essential for cancer cell growth and survival. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide also leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, and its mechanism of action has been well characterized. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has also been shown to have low toxicity in animal models. However, N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s efficacy may vary depending on the type of cancer being studied, and its optimal dosage and treatment regimen have not been fully established.
Orientations Futures
There are several future directions for N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide research. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the effects of N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Additionally, further studies are needed to establish the optimal dosage and treatment regimen for N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide in different types of cancer.
Méthodes De Synthèse
The synthesis of N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide involves a series of chemical reactions. First, 4-biphenylcarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tetrahydrofuran-2-carbohydrazide in the presence of triethylamine to form N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide.
Applications De Recherche Scientifique
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has also been shown to inhibit tumor growth in mouse models of breast and colon cancer.
Propriétés
IUPAC Name |
N'-(4-phenylbenzoyl)oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-20-18(22)16-7-4-12-23-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPGJJNJUBDDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-phenylbenzoyl)oxolane-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

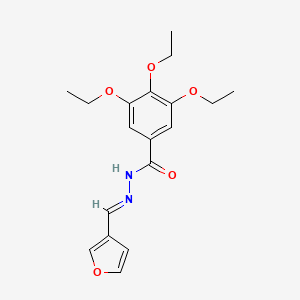
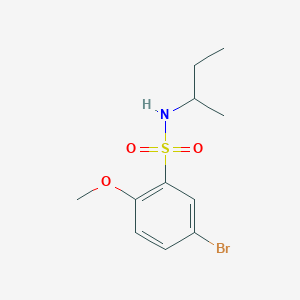
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5215761.png)
![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
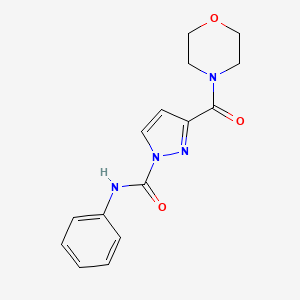
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)
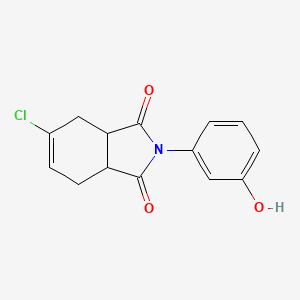
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)
![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)
![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)


![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)